Cas no 1710302-47-8 (5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 化学的及び物理的性質
名前と識別子
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- 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine
- 1H-Pyrazole-4,5-diamine, 3-(3-bromophenyl)-1-methyl-
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- インチ: 1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3
- InChIKey: ZBNAEWMQYBGMLX-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N)=C(N)C(C2=CC=CC(Br)=C2)=N1
5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510254-1g |
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine |
1710302-47-8 | 97% | 1g |
$972 | 2022-06-12 |
5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamineに関する追加情報
Introduction to 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine (CAS No. 1710302-47-8)
5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic diamine derivative has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. With the CAS number 1710302-47-8, it is well-documented in scientific literature, reflecting its importance in synthetic chemistry and biological studies.
The molecular structure of 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine consists of a pyrazole core substituted with a 3-bromo phenyl group and a methyl group at the 2-position. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules. The presence of both amino groups at the 3 and 4 positions enhances its reactivity, allowing for further functionalization and derivatization.
In recent years, there has been growing interest in exploring the pharmacological properties of 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine. Its structural features suggest potential applications in the development of antimicrobial, antiviral, and anti-inflammatory agents. Specifically, the brominated aromatic ring can serve as a key pharmacophore for interacting with biological targets, while the diamine moiety provides opportunities for hydrogen bonding and coordination interactions.
One of the most compelling aspects of this compound is its role in medicinal chemistry research. Researchers have utilized 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine as a building block for synthesizing more complex molecules with enhanced biological activity. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The synthesis of 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine involves multi-step organic reactions that highlight the expertise required in modern chemical synthesis. The process typically begins with the preparation of the pyrazole core, followed by bromination and methylation at specific positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, underscoring the compound's synthetic significance.
Recent advancements in computational chemistry have further enhanced our understanding of 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, suggesting its potential as an inhibitor or modulator of key cellular processes. These insights have guided experimental efforts toward optimizing its pharmacological profile.
The versatility of 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine extends beyond its use as an intermediate in drug synthesis. It has also been explored as a ligand in coordination chemistry, where its ability to form stable complexes with metal ions opens up possibilities for applications in catalysis and material science. The combination of these diverse applications underscores the compound's broad utility across multiple scientific disciplines.
In conclusion, 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine (CAS No. 1710302-47-8) represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a synthetic intermediate and pharmacophore continues to drive innovation in drug discovery efforts. As scientific understanding evolves, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry and medicine.
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